REACTION_CXSMILES
|
[C:1]1([OH:11])[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][C:20]([O:22][CH3:23])=[O:21]>CC(=O)CC>[C:1]1([O:11][CH2:19][C:20]([O:22][CH3:23])=[O:21])[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=2CCCCC12)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After having been refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
after removal of the starting phenol soluble in aqueous basic medium, 13.1 g of final product
|
Type
|
DISTILLATION
|
Details
|
are distilled
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=2CCCCC12)OCC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |